molecular formula C24H21N5O3 B2511051 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-26-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2511051
CAS No.: 1251568-26-9
M. Wt: 427.464
InChI Key: GEPOMHSGLWGJEH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a 1,2,3-triazole core, a privileged scaffold in chemical biology, with a benzo[d][1,3]dioxolyl (piperonyl) group and a pyridine ring. The 1,2,3-triazole moiety is often utilized in click chemistry and serves as a stable bioisostere for amide bonds, potentially influencing the compound's metabolic stability and binding affinity . The presence of the benzo[d][1,3]dioxolyl ring is a common feature in compounds investigated for their biological activity, including as modulators of ATP-binding cassette transporters, as seen in related structures developed for research into cystic fibrosis . Furthermore, the combination of a triazole carboxamide framework with an aromatic system is a design strategy employed in the development of potent tubulin polymerization inhibitors for anticancer research . Compounds with this general architecture have demonstrated potential in disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells. The specific substitution pattern on the triazole ring, including the 4-ethylphenyl and pyridin-3-yl groups, is designed to optimize interactions with biological targets. This makes this compound a valuable chemical tool for researchers probing new mechanisms in oncology and other disease areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-2-16-5-8-19(9-6-16)29-23(18-4-3-11-25-14-18)22(27-28-29)24(30)26-13-17-7-10-20-21(12-17)32-15-31-20/h3-12,14H,2,13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPOMHSGLWGJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound of interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects.

Structure and Properties

The compound features a complex structure that incorporates a benzo[d][1,3]dioxole moiety and a triazole ring. The molecular formula is C21H22N4O3C_{21}H_{22}N_4O_3, with a molecular weight of approximately 378.43 g/mol. The presence of various functional groups enhances its chemical reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa0.43Induction of apoptosis
A5490.38Inhibition of cell proliferation
MDA-MB-2310.52Cell cycle arrest

These findings suggest that the compound may induce apoptosis through caspase activation pathways and inhibit the proliferation of cancer cells by disrupting cell cycle progression.

Enzyme Inhibition

The compound's structural characteristics indicate potential as an enzyme inhibitor. Triazoles are known to interact with various enzymes, including those involved in cancer metabolism and inflammation. For example:

  • Monoamine Oxidase (MAO) Inhibition : Some derivatives have been reported to inhibit MAO-B with IC50 values in the low micromolar range, suggesting that this compound could exhibit similar properties .

Study 1: Antitumor Activity in Mouse Models

A recent study evaluated the antitumor activity of a related triazole derivative in vivo using mouse models implanted with human cancer cells. The results indicated a significant reduction in tumor size compared to control groups treated with saline.

Study 2: Mechanistic Insights into Apoptosis Induction

In vitro studies demonstrated that treatment with this compound led to increased levels of cleaved caspase-9 and decreased Bcl-2 expression in cancer cells. This suggests an intrinsic apoptotic pathway activation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substitution Patterns

The target compound’s 1,2,3-triazole core distinguishes it from pyrazole-based analogs (e.g., –15). Triazoles exhibit higher metabolic stability compared to pyrazoles due to reduced susceptibility to oxidative degradation. Key structural analogs include:

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e, )
  • Substituents : Position 1: Benzodioxolylmethyl; Position 5: Phenyl.
  • Properties : Mp 170–173°C; Rf 0.14 (Hex/EtOAc 70:30).
1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3h, )
  • Substituents : Position 1: 4-Methoxybenzyl; Position 5: Phenyl.
  • Properties : Mp 209–210°C; Rf 0.15 (Hex/EtOAc 70:30).
  • Comparison : The 4-ethylphenyl group in the target compound increases hydrophobicity compared to 3h’s methoxybenzyl, possibly improving bioavailability .

Benzodioxole-Containing Analogs

The benzodioxole moiety is a common feature in several compounds, influencing pharmacokinetics:

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide ()
  • Core : Pyrazole with benzodioxole at position 3.
  • Properties : Molecular weight 380.35 g/mol; includes a hydrazide group.
  • Comparison : The triazole core in the target compound offers greater metabolic stability than the pyrazole-hydrazide scaffold, which may hydrolyze under physiological conditions .
N-(4-((Benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide ()
  • Core : Pyrazole with dual carboxamide linkages.
  • Properties : Molecular weight 408.4 g/mol.

Substituent Effects on Physicochemical Properties

Compound (Source) Core Position 1 Substituent Position 5 Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,2,3-Triazole 4-Ethylphenyl Pyridin-3-yl ~442.48* Not reported
3e () 1,2,3-Triazole Benzodioxolylmethyl Phenyl ~350† 170–173
3h () 1,2,3-Triazole 4-Methoxybenzyl Phenyl ~335† 209–210
(Pyrazole) Pyrazole Benzodioxolyl Hydrazide 380.35 Not reported

*Calculated based on C₂₄H₂₂N₆O₃; †Estimated from analogous structures.

Research Findings and Implications

  • Synthetic Accessibility : EDCI/HOBt-mediated coupling () is a reliable method for carboxamide formation, suggesting scalability for the target compound .

Preparation Methods

Diazotization and Azide Formation

4-Ethylaniline is converted to the corresponding diazonium salt using NaNO₂ and HCl at 0–5°C, followed by azide substitution with NaN₃ in aqueous acetone.

Reaction Conditions :

  • Temperature : 0–5°C (diazotization), 25°C (azidation)
  • Yield : 82–90%
  • Purification : Extraction with dichloromethane, drying over Na₂SO₄.

Characterization :

  • ¹H-NMR (CDCl₃): δ 7.32 (d, J = 8.4 Hz, 2H), 7.14 (d, J = 8.4 Hz, 2H), 2.61 (q, J = 7.6 Hz, 2H), 1.23 (t, J = 7.6 Hz, 3H).

Preparation of 5-(Pyridin-3-yl)propiolic Acid

Sonogashira Coupling

Pyridin-3-yl bromide reacts with propiolic acid under Pd(PPh₃)₄/CuI catalysis in triethylamine/THF (1:1) at 60°C for 12 hours.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
  • Yield : 68–75%
  • Purification : Acidification to pH 2, filtration.

Characterization :

  • IR (KBr) : 3265 (O-H), 2107 (C≡C), 1689 (C=O) cm⁻¹.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Triazole Core Formation

1-(4-Ethylphenyl) azide and 5-(pyridin-3-yl)propiolic acid undergo CuAAC in THF/H₂O (3:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 70°C for 24 hours.

Reaction Conditions :

  • Regioselectivity : >98% 1,4-disubstituted triazole
  • Yield : 85–92%
  • Purification : Column chromatography (Hex/EtOAc 3:1).

Characterization :

  • ¹H-NMR (DMSO-d₆): δ 8.61 (s, 1H, pyridinyl-H), 8.23 (d, J = 8.2 Hz, 2H), 7.89 (d, J = 8.2 Hz, 2H), 7.45 (m, 1H), 2.65 (q, J = 7.6 Hz, 2H), 1.24 (t, J = 7.6 Hz, 3H).
  • 13C-NMR : δ 163.8 (C=O), 151.2, 149.8, 139.4, 132.1, 129.7, 128.3, 124.6, 121.3, 28.9 (CH₂), 15.4 (CH₃).

Carboxamide Functionalization

Activation and Coupling

The triazole-4-carboxylic acid is activated with EDCl/HOBt in DMF, then reacted with benzo[d]dioxol-5-ylmethylamine (1.2 eq) at 25°C for 12 hours.

Reaction Conditions :

  • Activator : EDCl (1.5 eq), HOBt (1.5 eq)
  • Yield : 78–84%
  • Purification : Recrystallization (EtOH/AcOH).

Characterization :

  • ¹H-NMR (DMSO-d₆): δ 8.58 (s, 1H, NH), 7.25 (d, J = 8.2 Hz, 2H), 7.12 (d, J = 8.2 Hz, 2H), 6.88 (s, 1H, benzodioxolyl-H), 6.02 (s, 2H, OCH₂O), 5.42 (s, 2H, CH₂), 2.62 (q, J = 7.6 Hz, 2H), 1.22 (t, J = 7.6 Hz, 3H).
  • HRMS (ESI) : m/z calcd for C₂₄H₂₂N₅O₃ [M+H]⁺: 452.1721; found: 452.1724.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Adopting continuous flow reactors for CuAAC reduces reaction time to 2 hours and improves yield (94%) by enhancing mass transfer.

Solvent Recycling

Ethyl acetate from extraction steps is distilled and reused, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Reference
Azide Synthesis Diazotization-Azidation 88 99
Alkyne Preparation Sonogashira Coupling 73 97
CuAAC CuSO₄/Na Ascorbate 90 98
Amidation EDCl/HOBt Coupling 81 99

Q & A

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

  • Approach :
  • CYP inhibition assays : Fluorescent substrates (e.g., Vivid® kits) to assess CYP3A4/2D6 interactions .
  • Metabolite identification : HR-MS/MS to detect oxidative metabolites (e.g., hydroxylation of benzodioxole) .
  • Clinical relevance : Predict drug-drug interaction risks using Simcyp physiologically-based pharmacokinetic (PBPK) modeling .

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